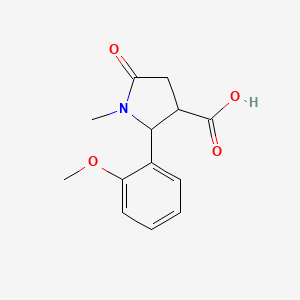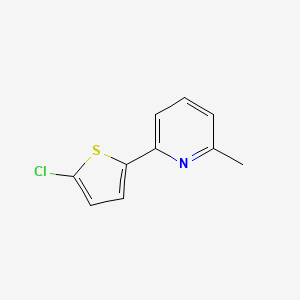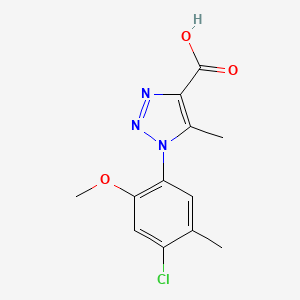
1-(6-Chloro-2-pyridinyl)-3-methylpiperidine
Overview
Description
“6-Chloro-2-pyridinyl” is a chemical compound with the molecular formula C6H6ClNO . It has a molecular weight of 143.57 . It is stored at 2-8°C and is in liquid-oil form .
Molecular Structure Analysis
The molecular structure of “6-Chloro-2-pyridinyl” consists of 6 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom . The InChI code is 1S/C6H6ClNO/c7-6-3-1-2-5(4-9)8-6/h1-3,9H,4H2 .Physical And Chemical Properties Analysis
“6-Chloro-2-pyridinyl” has a density of 1.3±0.1 g/cm3, a boiling point of 251.8±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . Its enthalpy of vaporization is 51.7±3.0 kJ/mol, and it has a flash point of 106.1±23.2 °C .Scientific Research Applications
Synthesis and Analgesic Potential
- Synthesis and Antinociceptive Activity : Derivatives of 1-(6-Chloro-2-pyridinyl)-3-methylpiperidine have been synthesized and tested for their analgesic properties. This includes exploring different chemical treatments to produce various alcohols and ketones, investigating their potential as analgesics (Radl et al., 1999).
Neuroprotective and Antibacterial Applications
- Neuroprotective and Antibacterial Potential : Research into 6-chloro-3-pyridinyl derivatives, closely related to this compound, has indicated promising applications in the fields of neuroprotection and antibacterial activities. For example, these compounds have shown potential as ligands for neuronal nicotinic acetylcholine receptors and as agents with antibacterial properties (Latli et al., 1999; Foks et al., 2005).
Environmental Impact and Soil Interaction
- Environmental Impact : Studies have been conducted on the sorption and desorption of imidacloprid and its metabolites, including this compound, in soils. This research is crucial for understanding the environmental impact and behavior of these compounds in agricultural settings (Cox et al., 1997).
Chemical Reactivity and Structural Analysis
- Chemical Reactivity and Structural Analysis : Investigations into the chemical reactivity of pyridine derivatives and their structural analysis have been carried out. This includes studies on the NMR spectra of pyridine derivatives, providing insights into their chemical properties and potential applications in various scientific fields (Kowalewski et al., 1989).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-chloro-6-(3-methylpiperidin-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c1-9-4-3-7-14(8-9)11-6-2-5-10(12)13-11/h2,5-6,9H,3-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQOPCURLFSIEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-amino-5-[(2-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B1452276.png)
![[3-(Difluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1452279.png)



![[4-(4-fluorophenyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1452285.png)
![8-Boc-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1452286.png)






